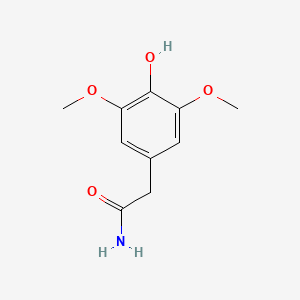

(3,5-Dimethoxy-4-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3,5-Dimethoxy-4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antioxidant Activity

Research has demonstrated that derivatives of (3,5-Dimethoxy-4-hydroxyphenyl)acetamide exhibit potent antioxidant properties. A study highlighted the synthesis of various α-cyano-N-(4-hydroxyphenyl) cinnamamides, where compounds featuring hydroxy substitutions on the phenyl ring displayed remarkable DPPH radical scavenging activity. For instance, one compound showed a percentage inhibition of DPPH free radicals at 89.47%, comparable to ascorbic acid, indicating strong antioxidant capabilities .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a carrageenan-induced rat paw edema assay, certain derivatives demonstrated significant anti-inflammatory activity, with some compounds exhibiting efficacy comparable to the standard drug Diclofenac. This suggests that this compound and its derivatives could be potential candidates for developing anti-inflammatory medications .

Synthesis of Therapeutic Agents

This compound serves as an essential intermediate in synthesizing various pharmaceuticals. For example, it has been utilized in the reductive carbonylation of nitrobenzene to produce N-(4-hydroxyphenyl)acetamide selectively. This process highlights its role in creating compounds that are vital for pharmaceutical applications, including analgesics and anti-inflammatory drugs .

Case Study: Synthesis and Evaluation of Antioxidant Activity

A comprehensive study synthesized several α-cyano-N-(4-hydroxyphenyl) cinnamamides and evaluated their antioxidant properties through DPPH scavenging assays. The findings indicated that compounds with specific substitutions on the phenyl ring significantly enhanced antioxidant activity, establishing a correlation between molecular structure and biological efficacy .

Case Study: Anti-inflammatory Activity Assessment

Another study focused on evaluating the anti-inflammatory effects of various derivatives of this compound using animal models. The results demonstrated that certain derivatives could effectively reduce inflammation markers, suggesting their potential use in treating inflammatory diseases .

Potential Applications in Drug Development

Given its biological activities, this compound is being explored for further applications in drug development:

- Analgesics : Its derivatives may provide a foundation for developing new pain relief medications.

- Anti-tubercular Agents : The compound's structural features may be leveraged to design new treatments against tuberculosis by modifying its chemical structure to enhance efficacy against Mycobacterium tuberculosis .

Analyse Des Réactions Chimiques

Synthetic Routes and Acetylation Reactions

The synthesis of (3,5-dimethoxy-4-hydroxyphenyl)acetamide derivatives often involves acetylation of phenolic intermediates. For example:

-

Reductive Carbonylation : A Pd(II)-catalyzed reductive carbonylation of nitrobenzene in acetic acid/water (50:50 mol/mol) at 403 K produces N-(4-hydroxyphenyl)acetamide with 85% selectivity and full nitrobenzene conversion . Similar methods can be adapted for substituted derivatives by modifying nitroarene precursors.

-

Amide Coupling : Reactions of α-hydroxycarboxylic acid esters with 2-(3-alkoxy-4-hydroxyphenyl)ethylamines under solvent-free conditions yield acetamides. For instance, methyl 2-(4-bromophenyl)-2-hydroxyacetate reacts with 4-(2-aminoethyl)-2-methoxyphenol hydrochloride in dioxane to form substituted acetamides .

Key Reaction Table

Oxidation and Radical Scavenging Activity

The compound’s phenolic structure enables participation in redox reactions:

-

DPPH Radical Scavenging : Derivatives such as α-cyano-N-(4-hydroxyphenyl)cinnamamide exhibit strong antioxidant activity (89.47% inhibition at 100 μM), attributed to resonance stabilization of phenoxyl radicals. Substituents like 3,4-dihydroxy groups enhance activity .

-

Enzymatic Oxidation : Polyphenol oxidase from Trametes versicolor oxidizes 3,5-dimethoxy-4-hydroxycinnamic acid analogs to quinones via radical coupling, forming intermediates like dehydrodisinapic acid dilactone .

Oxidation Pathways

-

Initial Phase : Radical coupling of phenolic groups forms dimeric lactones.

-

Secondary Phase : Further oxidation yields 2,6-dimethoxy-p-benzoquinone .

Electrochemical Transformations

Electrochemical methods enable functionalization of aryloxyamide derivatives:

-

Anodic Oxidation : Using reticulated vitreous carbon (RVC) electrodes and NH₄Br in acetonitrile, acetamides undergo oxidative coupling. For example, N-aryloxyamides convert to hydroxylated products with 62–73% yields .

-

Reagents : Diphenyl diselenide (10 mol%) and nBu₄NBF₄ (1.0 equiv.) facilitate efficient electron transfer .

Electrolysis Conditions

-

Current: 5 mA

-

Solvent: CH₃CN

-

Workup: Ethyl acetate extraction, Na₂SO₄ drying, silica gel chromatography .

Enzymatic and Acid-Catalyzed Rearrangements

-

Bamberger-Type Rearrangement : Under acidic conditions, Pd(II)-nitroso intermediates rearrange to 4-aminophenol derivatives, followed by acetylation to acetaminophen analogs .

-

Photo-Favorskii Reaction : Derivatives undergo light-induced ring contractions, forming bicyclic lactones. Substituent size influences reaction rates .

Mechanistic Insights

-

Proton transfer equilibria in triplet states (e.g., 3pHA* → 3pQ*) govern reaction pathways .

-

Temperature and solvent polarity modulate product distribution (e.g., 4-aminophenol vs. acetaminophen) .

Functionalization via Substituent Effects

-

Methoxy Group Reactivity : Methoxy substituents at positions 3 and 5 influence electron density, directing electrophilic substitution. For example, demethylation under strong acids yields catechol derivatives.

-

Hydroxy Group Acylation : Hydroxyl groups react with acetic anhydride or chloroacetyl chloride to form ester or ether derivatives .

Substituent Impact Table

| Substituent Position | Reactivity Trend | Example Reaction |

|---|---|---|

| 4-OH | Prone to acetylation/oxidation | Formation of acetamide from aniline |

| 3,5-OCH₃ | Stabilizes radical intermediates | Enhanced DPPH scavenging |

Propriétés

Numéro CAS |

42973-68-2 |

|---|---|

Formule moléculaire |

C10H13NO4 |

Poids moléculaire |

211.21 g/mol |

Nom IUPAC |

2-(4-hydroxy-3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H13NO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3,(H2,11,12) |

Clé InChI |

SFTSSGZIPMNCAU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)CC(=O)N |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)CC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.